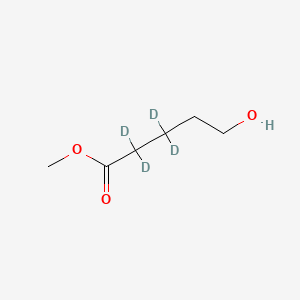
5-Hydroxypentanoic Acid Methyl Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypentanoic Acid Methyl Ester-d4 is an isotope-labeled compound used as an intermediate in various chemical syntheses. The compound has a molecular formula of C6H8D4O3 and a molecular weight of 136.18. It appears as an orange-yellow liquid and is soluble in dichloromethane and ethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxypentanoic Acid Methyl Ester-d4 can be synthesized through the esterification of 5-hydroxypentanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The deuterium labeling is achieved by using deuterated methanol (CD3OD) as the deuterium source .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxopentanoic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 5-hydroxypentanol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Oxopentanoic acid methyl ester.
Reduction: 5-Hydroxypentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
5-Hydroxypentanoic Acid Methyl Ester-d4 is utilized as an isotope-labeled intermediate in the synthesis of biologically active compounds, such as (-)-Exiguolide. This compound has shown potential in various therapeutic areas, including:
- Anti-inflammatory agents : The synthesis of derivatives that can modulate inflammatory pathways.
- Diabetes management : As part of research into compounds that act as GPR120 agonists, which may help manage diabetes and obesity by enhancing GLP-1 secretion and reducing inflammation .
Analytical Chemistry
The deuterated nature of this compound allows for enhanced NMR (Nuclear Magnetic Resonance) spectroscopy studies. Deuterium labeling helps in:
- Quantitative analysis : Improving the accuracy of quantifying metabolites and reaction intermediates in complex mixtures.
- Structural elucidation : Facilitating the determination of molecular structures through NMR techniques.
Materials Science
In the field of materials science, this compound can be used to develop new polymers and materials with specific properties. Its applications include:
- Polymer synthesis : As a building block for creating biodegradable polymers that can be used in drug delivery systems or environmentally friendly materials.
- Rheology modifiers : Enhancing the viscosity and stability of formulations in cosmetic and pharmaceutical products .
Case Study 1: Synthesis of (-)-Exiguolide
Research conducted by Cook et al. highlighted the use of this compound in synthesizing (-)-Exiguolide, a compound with potential therapeutic effects against various diseases. The study demonstrated the efficiency of using deuterated intermediates to improve reaction pathways and yield .
Case Study 2: GPR120 Agonist Development
A patent application (AU2017203392B2) describes the development of biaryl derivatives as GPR120 agonists, where this compound plays a crucial role in synthesizing these compounds. The study outlines methods for preparing compositions aimed at treating diabetes and obesity through modulation of metabolic pathways .
Mechanism of Action
The mechanism of action of 5-Hydroxypentanoic Acid Methyl Ester-d4 involves its participation in various biochemical and chemical reactions. The hydroxyl group can form hydrogen bonds, facilitating interactions with enzymes and other biomolecules . The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways . The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into its behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Hydroxypentanoate: The non-deuterated version of 5-Hydroxypentanoic Acid Methyl Ester-d4.
Methyl 5-Hydroxyvalerate: Another name for Methyl 5-Hydroxypentanoate.
Methyl δ-Hydroxyvalerate: Another name for Methyl 5-Hydroxypentanoate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise detection and analysis using mass spectrometry. This property makes it a crucial tool in research areas where understanding the fate and transformation of molecules is essential.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetradeuterio-5-hydroxypentanoate |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3/i2D2,4D2 |
InChI Key |
JYXTZNBQHSHEKP-BYUTVXSXSA-N |
Isomeric SMILES |
[2H]C([2H])(CCO)C([2H])([2H])C(=O)OC |
Canonical SMILES |
COC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















